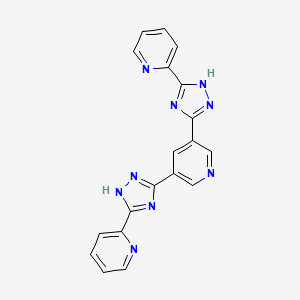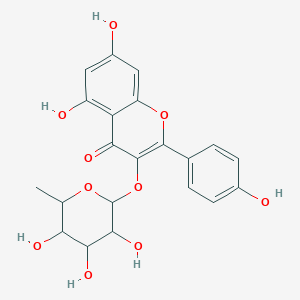
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and ability to act as ligands in various catalytic processes. The structure of this compound consists of an imidazolium core substituted with two 2,6-diethylphenyl groups, making it a sterically demanding ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.
Substitution with 2,6-Diethylphenyl Groups: The imidazolium core is then reacted with 2,6-diethylphenyl halides under basic conditions to introduce the 2,6-diethylphenyl groups.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Imidazolium Core: Large-scale reactors are used to synthesize the imidazolium core.
Efficient Substitution Reactions: Automated systems ensure efficient substitution with 2,6-diethylphenyl groups.
Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolium-based reductants.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
Oxidation Products: Imidazolium-based oxidants.
Reduction Products: Imidazolium-based reductants.
Substitution Products: Various substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in stabilizing pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride involves its ability to act as a ligand and stabilize transition metal complexes. The steric bulk of the 2,6-diethylphenyl groups provides stability to the metal center, allowing for efficient catalytic processes. The imidazolium core can also participate in electron transfer processes, making it a versatile compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but with isopropyl groups instead of ethyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains trimethylphenyl groups, offering different steric and electronic properties.
1,3-Dicyclohexylimidazolium chloride: Features cyclohexyl groups, providing different steric hindrance and stability.
Uniqueness
1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific steric and electronic properties imparted by the 2,6-diethylphenyl groups. These properties make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity in various chemical reactions.
Eigenschaften
Molekularformel |
C23H29ClN2 |
|---|---|
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
1,3-bis(2,6-diethylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C23H29N2.ClH/c1-5-18-11-9-12-19(6-2)22(18)24-15-16-25(17-24)23-20(7-3)13-10-14-21(23)8-4;/h9-17H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NVVXCUBCGCMAMV-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N2C=C[N+](=C2)C3=C(C=CC=C3CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)

![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![Ethyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156171.png)
![N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15156176.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)
![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)

![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B15156227.png)

![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156237.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B15156243.png)
